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Compound of Interest

Compound Name:
1-(2,2-diethoxyethyl)-3-nitro-1H-

pyrazole

CAS No.: 1172869-35-0

Cat. No.: B3087328

Get Quote

CAS Registry Number: 1172869-35-0 Molecular Formula: C₉H₁₅N₃O₄ Molecular Weight:

229.23 g/mol [1]

Executive Summary & Application Context
1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is a specialized N-alkylated nitropyrazole.[1] Its

structural significance lies in the acetal-protected aldehyde tail, which serves as a versatile

handle for further functionalization (e.g., hydrolysis to an aldehyde followed by condensation to

form fused ring systems like pyrazolo[1,5-d][1,2,4]triazines).[1]

For the analytical scientist, the primary challenge is confirming the regioselectivity of the

alkylation (N1 vs. N2) and ensuring the integrity of the acid-sensitive acetal group during the

workup.[1] This guide provides the spectroscopic fingerprints required to validate the structure

and purity of the 3-nitro isomer.[1]

Synthetic Context & Impurity Profile
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To interpret the spectra accurately, one must understand the genesis of the sample. The

compound is typically synthesized via the N-alkylation of 3-nitro-1H-pyrazole with

bromoacetaldehyde diethyl acetal in the presence of a base (e.g.,

or

) in DMF or acetonitrile.[1]

Critical Impurity Markers
Regioisomer (5-nitro): Alkylation of 3-nitropyrazole can yield the 5-nitro isomer (sterically less

favored but possible).[1]

Hydrolysis Product: 1-(2,2-dihydroxyethyl)... or the aldehyde form, appearing if the acetal is

exposed to acidic conditions (e.g.,

with traces of HCl).[1]

Solvent Residues: DMF (2.89, 2.96, 8.03 ppm in

) or Ethanol.
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Figure 1: Synthetic workflow and critical control points for generating the target analyte.

Spectroscopic Characterization
A. Proton Nuclear Magnetic Resonance ( H NMR)
The
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H NMR spectrum provides the most definitive structural proof. The spectrum is characterized
by the distinct pyrazole coupling and the acetal "tail."

Solvent:

(Reference: 7.26 ppm) or

(Reference: 2.50 ppm).[1] Frequency: 400 MHz or higher recommended.

Expected Chemical Shifts & Assignments
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Position Group
Shift (

, ppm)

Multiplicit
y

Integratio
n

Coupling
(

, Hz)

Mechanis
tic Insight

H-5
Pyrazole

CH
7.50 – 7.65 Doublet (d) 1H

Deshielded

by adjacent

N1;

diagnostic

for N-

substitution

.[1][2]

H-4
Pyrazole

CH
6.85 – 6.95 Doublet (d) 1H

Shielded

relative to

H-5; vicinal

to the nitro

group.[1]

H-1' N-CH 4.25 – 4.35 Doublet (d) 2H

Methylene

linker; shift

confirms N-

alkylation.

[1]

H-2' CH(OEt) 4.80 – 4.90 Triplet (t) 1H

Acetal

methine;

characteris

tic

downfield

triplet.[1]

H-3'

OCH

CH
3.45 – 3.75

Multiplet

(m)
4H -

Diastereoto

pic

methylene

protons of

the ethoxy

groups.[1]
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H-4'

OCH

CH
1.15 – 1.25 Triplet (t) 6H

Methyl

terminals

of the ethyl

groups.[1]

Analyst Note: The coupling constant between H-4 and H-5 (

Hz) is specific to the 1,3-substitution pattern.[1] If the product were the 5-nitro

isomer, H-3 and H-4 would typically show a slightly different coupling (

Hz) and H-3 would be significantly shifted.[1]

B. Carbon-13 NMR ( C NMR)
Verifies the carbon skeleton and the presence of the nitro group (indirectly via C-3 shift).[1]

Solvent:

(Reference: 77.16 ppm).
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Carbon Type
Shift (

, ppm)
Assignment

Aromatic C-NO 155.0 – 157.0

C-3 (Quaternary, attached to

NO

)

Aromatic CH 132.0 – 134.0 C-5 (Adjacent to N1)

Aromatic CH 102.0 – 104.0 C-4 (Intermediate shielding)

Acetal CH 100.0 – 101.5 C-2' (Acetal carbon)

Aliphatic CH 62.0 – 64.0
O-CH

(Ethoxy methylenes)

Aliphatic CH 52.0 – 54.0
N-CH

(Linker)

Aliphatic CH 15.0 – 15.5 Methyl groups

C. Mass Spectrometry (MS)
Ionization Mode: ESI (Positive) or APCI.

Molecular Ion

: Calculated: 230.11; Observed: 230.1

Sodium Adduct

:252.1

Fragmentation Pattern:

Loss of

group (
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).[1]

Loss of

(

).[1]

Cleavage of the acetal tail is common in high-energy collisions.[1]

D. Infrared Spectroscopy (FT-IR)
Used primarily to confirm the nitro group and the ether linkages.[1]

(asymmetric): 1530 – 1550 cm

(Strong)[1]

(symmetric): 1340 – 1360 cm

(Strong)[1]

(Ether/Acetal): 1050 – 1150 cm

(Broad/Strong)[1]

(Pyrazole Ring): 1450 – 1500 cm

[1]

Experimental Protocol for Validation
To ensure the data above is reproducible, follow this validation protocol.

Sample Preparation[1][2][3][4][5]
Solvent Selection: Use high-quality

neutralized with silver foil or basic alumina if the sample is to be stored, as acid traces
hydrolyze the acetal.

Concentration: Prepare a solution of 10 mg sample in 0.6 mL solvent for
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H NMR.

Regioisomer Differentiation (The "Self-Validating" Step)
The most common error is misidentifying the 5-nitro isomer as the 3-nitro target.[1]

Protocol: Run a 1D NOE (Nuclear Overhauser Effect) experiment irradiating the N-CH

signal (~4.3 ppm).

Analysis:

Target (3-Nitro): Irradiation of N-CH

should show a strong NOE enhancement of the H-5 pyrazole proton (~7.6 ppm).[1]

Impurity (5-Nitro): Irradiation of N-CH

will show NO enhancement of the aromatic proton because the bulky nitro group at
position 5 pushes the methylene group away or blocks the interaction with H-4.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data Guide: 1-(2,2-diethoxyethyl)-3-nitro-
1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
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diethoxyethyl-3-nitro-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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